

Understanding Stability Testing for New Drugs

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Compound Focus: Oglemilast

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For a drug like **Oglemilast**, which is an investigational phosphodiesterase 4 (PDE4) inhibitor that has undergone clinical trials [1], stability testing follows internationally harmonized standards to ensure quality, safety, and efficacy throughout its shelf life [2] [3].

The **International Council for Harmonisation (ICH) guidelines**, particularly the **ICH Q1A(R2)** series, provide the framework for these studies [2] [3]. The core types of stability studies are outlined below [2]:

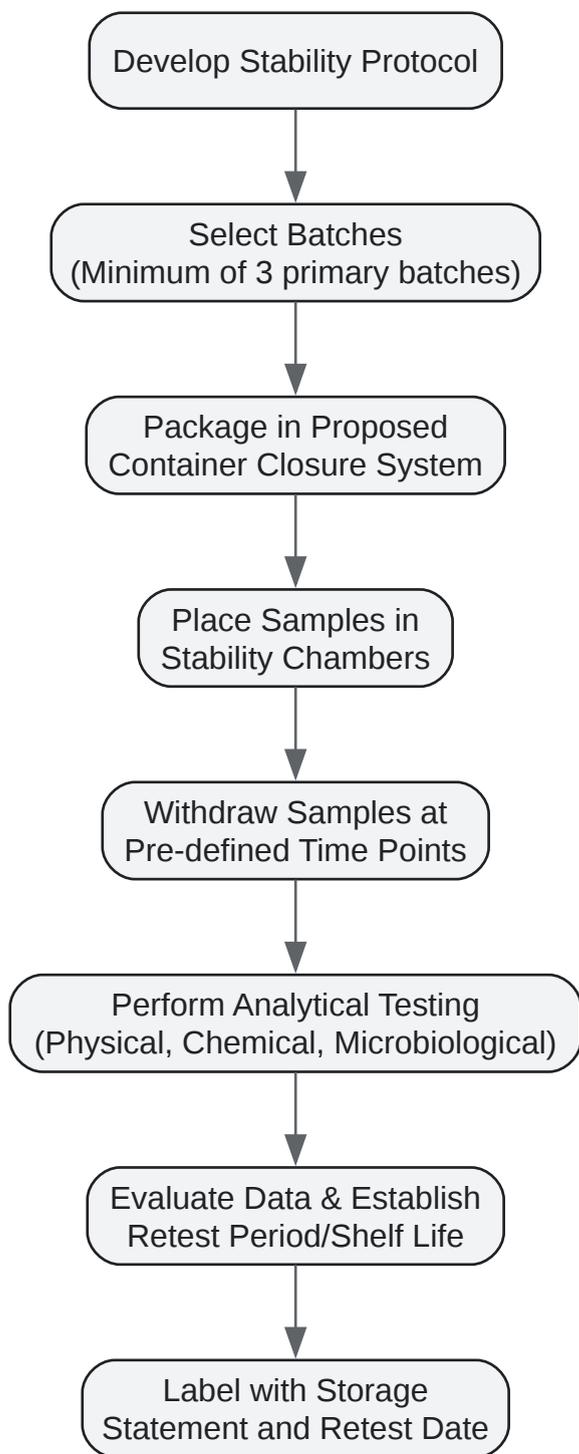
Study Type	Purpose	Standard Storage Condition (ICH)	Minimum Data Period at Submission
Long-Term	To determine the drug's shelf life under proposed storage conditions [2].	25°C ± 2°C / 60% RH ± 5% RH [2] [4]	12 months [2] [3]
Intermediate	To evaluate the drug when a significant change occurs in accelerated conditions [2].	30°C ± 2°C / 65% RH ± 5% RH [2] [3]	6 months [2] [3]
Accelerated	To predict potential changes and identify likely degradation products over a shorter period [2].	40°C ± 2°C / 75% RH ± 5% RH [2] [4]	6 months [2] [3]

The stability of a drug is monitored through a pre-defined protocol that tests attributes susceptible to change over time. The testing frequency for a long-term study is typically every 3 months during the first year, every

6 months in the second year, and annually thereafter [2] [3]. Key parameters tested include [2] [3] [4]:

- **Physical & Chemical:** Appearance, Assay (potency), Degradation products (impurities), Dissolution, and Moisture content.
- **Microbiological:** Sterility (if applicable) and microbial limits.

The following diagram illustrates the typical workflow for establishing the stability profile of a new drug substance or product:



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References

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